molecular formula C10H19N5O B3353913 7-Ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboximidamide CAS No. 56926-14-8

7-Ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboximidamide

Cat. No. B3353913
CAS RN: 56926-14-8
M. Wt: 225.29 g/mol
InChI Key: AAJYMUKQCMRHAH-UHFFFAOYSA-N
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Description

7-Ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboximidamide is a chemical compound with the molecular formula C10H19N5O. It has an average mass of 225.291 Da and a monoisotopic mass of 225.158966 Da .


Molecular Structure Analysis

Pyrimidine is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities. These six-membered 1,3-diazine ring containing nitrogen at 1 and 3 position are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

properties

IUPAC Name

7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O/c1-2-13-4-3-8-7-14(9(11)12)5-6-15(8)10(13)16/h8H,2-7H2,1H3,(H3,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJYMUKQCMRHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2CN(CCN2C1=O)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302012
Record name 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56926-14-8
Record name NSC147952
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
7-Ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboximidamide

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